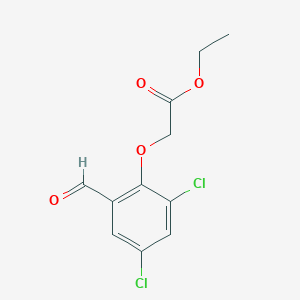

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Description

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (CAS: Listed under "Acetic acid,2-(2,4-dichloro-6-formylphenoxy)-, ethyl ester" in ) is an aromatic ester featuring a phenoxy ring substituted with two chlorine atoms at positions 2 and 4, a formyl group at position 6, and an ethyl acetate side chain.

Properties

IUPAC Name |

ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVQSXODORTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381795 | |

| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16861-40-8 | |

| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2-(2,4-Dichloro-6-Formylphenoxy)Acetic Acid

The most direct method involves esterifying 2-(2,4-dichloro-6-formylphenoxy)acetic acid with ethanol. This acid-catalyzed reaction typically employs sulfuric acid or toluenesulfonic acid under reflux conditions. The general reaction is:

Yields for this method range from 65% to 85%, depending on the acid catalyst concentration and reaction duration. A key challenge is the sensitivity of the formyl group to acidic conditions, necessitating precise temperature control (70–80°C) to avoid side reactions such as formyl group oxidation or acetal formation.

Alkylation of 2,4-Dichloro-6-Formylphenol

An alternative route involves the alkylation of 2,4-dichloro-6-formylphenol with ethyl chloroacetate in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the electrophilic carbon of ethyl chloroacetate:

Common bases include potassium carbonate or sodium hydride, with polar aprotic solvents like dimethylformamide (DMF) enhancing reactivity. This method achieves yields of 70–90%, but requires stringent anhydrous conditions to prevent hydrolysis of ethyl chloroacetate.

Catalytic and Process Optimization

Role of Phase-Transfer Catalysts

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, have been employed to accelerate the alkylation reaction. By facilitating the transfer of the phenoxide ion into the organic phase, PTCs reduce reaction times from 12 hours to 4–6 hours while maintaining yields above 80%.

Intermediate Synthesis and Functionalization

Synthesis of 2,4-Dichloro-6-Formylphenol

The phenol precursor is synthesized through formylation of 2,4-dichlorophenol. Two primary methods are utilized:

-

Vilsmeier-Haack Reaction : Treatment with DMF and phosphorus oxychloride introduces the formyl group.

-

Duff Reaction : Hexamethylenetetramine-mediated formylation under acidic conditions.

The Vilsmeier-Haack method is preferred for its higher regioselectivity and yields (75–90%).

Industrial-Scale Production and Challenges

Supplier Landscape and Raw Materials

Major suppliers, including Alchem Pharmtech and Hangzhou MolCore BioPharmatech, synthesize the compound via in-house alkylation or esterification processes. Raw material costs fluctuate based on the availability of 2,4-dichlorophenol and ethyl chloroacetate, with bulk pricing ranging from $120–$180/kg.

Purity and Byproduct Management

Chromatographic analyses reveal common impurities, such as unreacted 2,4-dichloro-6-formylphenol (≤2%) and di-ester byproducts (≤1.5%). Recrystallization from ethanol or ethyl acetate achieves purities ≥98%, as confirmed by HPLC.

Emerging Methodologies and Research Gaps

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 2-(2,4-dichloro-6-carboxyphenoxy)acetic acid.

Reduction: Ethyl 2-(2,4-dichloro-6-hydroxyphenoxy)acetate.

Substitution: Ethyl 2-(2,4-dimethoxy-6-formylphenoxy)acetate.

Scientific Research Applications

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by stabilizing the negative charge on the phenyl ring during nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Patterns and Electronic Effects

The compound’s unique substitution pattern (2,4-dichloro-6-formylphenoxy) distinguishes it from analogs. Key comparisons include:

Table 1: Substituent Comparison

Key Observations :

Physical and Crystallographic Properties

- Crystal Packing : The target’s dichloro and formyl groups may stabilize crystal structures via π-π stacking (as seen in for a brominated benzofuran analog) and weak C–H⋯O hydrogen bonds.

- Melting Points: Higher molecular weight and polar substituents (e.g., formyl) likely result in higher melting points compared to simpler esters like Ethyl 2-(4-fluorophenoxy)acetate ().

Biological Activity

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is an organic compound characterized by its unique chemical structure, which includes a dichlorophenyl moiety linked to an ethyl acetate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C10H10Cl2O3

- Molecular Weight : Approximately 277.1 g/mol

- Structure : Contains a formyl group that enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms is known to enhance the reactivity of compounds, allowing for interactions with enzymes and receptors in biological systems. The specific mechanism of action remains under investigation, but preliminary studies suggest it may involve:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for key enzymes involved in metabolic pathways.

- Antimicrobial Activity : The compound may exhibit antibacterial properties against certain pathogens.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound. In one study, the compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that this compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were assessed using various human cancer cell lines. The compound exhibited varying degrees of antiproliferative activity:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 8.79 |

| A549 (Lung Cancer) | 9.30 |

| HeLa (Cervical Cancer) | 7.50 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound may have potential as an anticancer agent.

Case Studies

-

Study on Antibacterial Activity :

A recent study published in a peer-reviewed journal investigated the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The results showed that the compound effectively inhibited growth and biofilm formation. -

Cytotoxicity Assessment :

Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The researchers found that treatment with this compound led to apoptosis in cancer cells, indicating its potential role in cancer therapy.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate under reflux conditions?

The synthesis requires acid catalysis (e.g., concentrated H₂SO₄) and careful control of reaction time. Electron-withdrawing groups (Cl, formyl) may reduce the phenolic oxygen's nucleophilicity, necessitating prolonged reflux. Monitoring via TLC and adjusting stoichiometric ratios (phenol:ethyl bromoacetate) can improve yields. Purification via recrystallization from ethanol or column chromatography with ethyl acetate/hexane gradients is recommended to isolate the oily product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy : Identifies ester (C=O ~1740 cm⁻¹) and formyl (C=O ~1700 cm⁻¹) groups.

- NMR (¹H/¹³C) : Distinguishes aromatic substitution patterns (e.g., coupling constants for adjacent Cl groups) and ester methylene protons.

- Mass spectrometry : Confirms molecular weight (via molecular ion peak) and fragmentation patterns.

- X-ray crystallography : Resolves crystal structure and substituent spatial arrangement using SHELX software .

Q. How does the presence of electron-withdrawing groups affect the ester's hydrolytic stability?

The Cl and formyl groups increase the electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions. Stability studies in buffered solutions (pH 5–8) with HPLC monitoring can quantify degradation rates. Storage in anhydrous solvents (e.g., THF) at –20°C is advised to minimize hydrolysis .

Q. What purification strategies are recommended for isolating this compound from oily residues?

Column chromatography with silica gel (ethyl acetate/hexane, 1:4) effectively separates impurities. If the product remains oily, trituration with cold ethanol or aqueous workup followed by drying over Na₂SO₄ improves purity. Solvent optimization (e.g., acetone/water) may enable recrystallization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the formyl group in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model frontier molecular orbitals (FMOs) to identify electrophilic sites. The formyl carbon's partial positive charge and resonance stabilization by adjacent Cl groups can be quantified. Comparative studies with methyl 2-(2-formylphenyl)acetate ( ) validate predictions .

Q. How do steric and electronic effects of the 2,4-dichloro-6-formyl substituents influence cross-coupling reactions?

The electron-withdrawing Cl groups activate the aromatic ring for electrophilic substitution but may hinder oxidative addition in palladium-catalyzed couplings. Steric hindrance from the ortho-Cl substituents necessitates bulky ligands (e.g., XPhos) to stabilize intermediates. Suzuki-Miyaura reactions require optimized base/ligand combinations to mitigate dehalogenation .

Q. What strategies resolve discrepancies in reported synthetic yields of derivatives?

Design of Experiments (DoE) systematically varies parameters (catalyst loading, solvent polarity, temperature). For example, shows that pH adjustments during cyclization (pH 5–6) maximize yields by minimizing salt formation. Reproducing reactions under inert atmospheres (N₂/Ar) accounts for moisture sensitivity .

Q. Can QSAR models predict biological activity against enzyme targets?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and electrostatic potential maps. Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets (e.g., acetylcholinesterase). Validation with in vitro assays (e.g., enzyme inhibition in -like studies) confirms model accuracy .

Methodological Notes

- Synthesis Optimization : Prioritize inert conditions for formyl group stability.

- Structural Analysis : Combine crystallography (SHELX ) with spectroscopic data for unambiguous confirmation.

- Data Contradictions : Use DoE to isolate critical variables in conflicting reports.

- Computational Tools : Leverage DFT and docking software to guide experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.